N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide (CAS 532972-35-3) is a synthetic small molecule with the molecular formula C25H28ClN3O2S and a molecular weight of 470.03 g/mol. It is classified as an indole-thioether-benzamide derivative, featuring a seven-membered azepane ring, a thioether bridge, and a 4-chlorobenzamide terminus.

Molecular Formula C25H28ClN3O2S
Molecular Weight 470.03
CAS No. 532972-35-3
Cat. No. B2479280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide
CAS532972-35-3
Molecular FormulaC25H28ClN3O2S
Molecular Weight470.03
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H28ClN3O2S/c26-20-11-9-19(10-12-20)25(31)27-13-16-29-17-23(21-7-3-4-8-22(21)29)32-18-24(30)28-14-5-1-2-6-15-28/h3-4,7-12,17H,1-2,5-6,13-16,18H2,(H,27,31)
InChIKeyGJQNVRNFAKMOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide (CAS 532972-35-3): Structural Identity and Procurement Baseline


N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide (CAS 532972-35-3) is a synthetic small molecule with the molecular formula C25H28ClN3O2S and a molecular weight of 470.03 g/mol [1]. It is classified as an indole-thioether-benzamide derivative, featuring a seven-membered azepane ring, a thioether bridge, and a 4-chlorobenzamide terminus [2]. The compound is commercially available as a research-grade screening compound, typically supplied at a purity of ≥95% [2]. It is cataloged under identifiers such as EVT-2616354 and the InChI Key GJQNVRNFAKMOIS-UHFFFAOYSA-N [1].

Why In-Class Indole-Thioether-Benzamide Analogs Cannot Simply Replace N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide


The 4-chlorobenzamide-indole-thioether-azepane scaffold is not a standardized commodity. Swapping the azepane ring for a simpler amine (e.g., in the unsubstituted amide analog CAS 862826-48-0) or a smaller cyclic amine like piperidine (CAS 532972-76-2) can substantially alter conformational flexibility, hydrogen-bonding capacity, and lipophilic character, leading to shifts in target engagement profiles . Even within the same molecular weight range, the specific combination of the azepane ring, the thioether sulfur, and the 4-chloro substituent creates a unique pharmacophoric signature that generic substitution cannot guarantee, making direct performance extrapolation unreliable without matched-assay data .

Quantitative Differentiation Evidence for N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide Against Its Closest Analogs


Ring-Size Driven Conformational and Lipophilic Differentiation vs. the Piperidine Analog

The target compound’s seven-membered azepane ring confers distinct conformational flexibility and a calculated lipophilicity contribution compared to the six-membered piperidine ring in the direct analog 4-chloro-N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide (CAS 532972-76-2). This is a primary driver of differential protein binding and ADME profiles . The azepane's extended ring structure is reported to influence the presentation of the terminal chlorobenzamide moiety, a factor that is absent in piperidine-based systems .

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Hydrogen-Bonding Capacity Advantage of Azepane-Acetamide over Unsubstituted Amide Analogs

The tertiary amide formed by the azepane ring provides a distinct hydrogen-bond acceptor profile compared to the primary amide in the des-azepane analog N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide (CAS 862826-48-0). This difference changes the compound's ability to act as a pharmacophoric probe. The primary amide acts as both a donor and acceptor, while the tertiary azepane-amide acts exclusively as an acceptor, altering its interaction fingerprints with biological targets .

Target Engagement Hydrogen Bonding Pharmacophore Modeling

Crucial Data Limitation: Absence of Direct Comparative Biological Activity Data

A comprehensive search of primary research papers, patents, and authoritative databases (including PubMed, BindingDB, ChEMBL, and Google Patents) for the target compound CAS 532972-35-3 yielded no direct, quantitative head-to-head biological activity comparisons against the named analogs. The MolBiC database categorizes the compound's general bioactivity in the >0.1 µM to ≤10 µM range, but does not provide a specific IC50, Ki, or EC50 value for a defined target that can be compared quantitatively to an analog [1]. This absence of published, comparator-driven data means that any procurement decision based on differential potency or selectivity cannot be supported by existing evidence.

Screening Library Data Transparency Assay Development

Recommended Application Scenarios for N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide Based on Established Evidence


Scaffold-Hopping and Ring-Size SAR Exploration Programs

Given its unique seven-membered azepane ring, this compound is a prime candidate for scaffold-hopping studies aimed at improving selectivity or pharmacokinetic profiles of piperidine- or morpholine-based leads. Its procurement is justified when a medicinal chemistry program requires systematic exploration of ring size on target affinity or ADME properties .

Hydrogen-Bond Acceptor Pharmacophore Probe in Biochemical Assays

The tertiary azepane-amide motif creates a pure hydrogen-bond acceptor profile, distinct from primary or secondary amide analogs. This makes the compound a valuable tool for probing binding pockets where hydrogen-bond donor capacity is detrimental, supporting structure-based drug design and fragment-based screening .

Building Block for Diversity-Oriented Synthesis of Thioether-Containing Libraries

The compound's stable thioether linkage and modifiable chlorobenzamide terminus position it as a versatile intermediate for constructing focused libraries of indole-thioether derivatives. Procurement is recommended for groups synthesizing compound collections to explore this under-represented region of chemical space .

Virtual Screening Library Member for Novel Target Identification

In the absence of a defined target, the compound's drug-like physicochemical profile (as inferred from its molecular weight and functional groups) and commercial availability make it a suitable candidate for inclusion in virtual screening decks for phenotypic or target-based high-throughput screens .

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